

Physicochemical characteristics of 4-(3-Aminophenyl)pyrrolidin-2-one HCl

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride

Cat. No.: B1398520

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Characteristics of 4-(3-Aminophenyl)pyrrolidin-2-one HCl

Introduction

In the landscape of modern medicinal chemistry, the pyrrolidinone scaffold is a privileged structure, integral to a multitude of approved pharmaceuticals and clinical candidates.[\[1\]](#)[\[2\]](#) Its prevalence is a testament to its favorable pharmacological and pharmacokinetic properties, including metabolic stability and its ability to participate in crucial hydrogen bonding interactions. This guide focuses on a specific, yet significant, derivative: **4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride** (HCl). This compound uniquely combines the pyrrolidinone core with an aminophenyl moiety, presenting a versatile building block for drug discovery. The presence of the aromatic amine provides a key vector for further chemical modification, while its formulation as a hydrochloride salt enhances stability and aqueous solubility, critical considerations for drug development.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide a foundational understanding of the compound's key physicochemical characteristics, the experimental rationale for their determination, and their implications for research and development.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the bedrock of all subsequent scientific investigation. The fundamental descriptors for 4-(3-Aminophenyl)pyrrolidin-2-one HCl are summarized below.

Identifier	Value	Source
IUPAC Name	4-(3-aminophenyl)pyrrolidin-2-one;hydrochloride	--INVALID-LINK--[3]
CAS Number	1187830-88-1	--INVALID-LINK--[3]
Molecular Formula	C ₁₀ H ₁₃ ClN ₂ O	--INVALID-LINK--[3]
Molecular Weight	212.67 g/mol	--INVALID-LINK--[3]
Canonical SMILES	C1C(CNC1=O)C2=CC(=CC=C2)N.Cl	--INVALID-LINK--[3]
InChI Key	CRFKLLURQFAICZ-UHFFFAOYSA-N	--INVALID-LINK--[3]

The molecular architecture, depicted in Figure 1, consists of a five-membered lactam (pyrrolidin-2-one) ring substituted at the 4-position with a 3-aminophenyl group. The hydrochloride salt is formed at the basic aromatic amino group.

Figure 1: Annotated Chemical Structure of 4-(3-Aminophenyl)pyrrolidin-2-one HCl

Caption: Key functional moieties of the target compound.

Core Physicochemical Properties

The physicochemical profile of a molecule dictates its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability. While extensive experimental data for this specific compound is not publicly available, we can compile known data and infer properties based on its structural components.

Property	Value / Observation	Rationale & Significance
Appearance	Solid	The ionic nature of the hydrochloride salt and the molecular weight favor a solid state at standard temperature and pressure. ^[4]
Solubility	Expected to be soluble in water and polar organic solvents like methanol and DMSO.	The hydrochloride salt form significantly increases aqueous solubility compared to the free base. The parent 2-pyrrolidone is infinitely soluble in water and soluble in many organic solvents, suggesting the core scaffold is amenable to solubilization. ^[5] High solubility is critical for preparing stock solutions for biological assays and for formulation development.
Thermal Stability	Data not available.	As an ionic salt, it is expected to have a relatively high melting point and good thermal stability. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are required for definitive characterization. ^[6]
pKa	Data not available.	The primary acidic proton is on the protonated aromatic amine (anilinium ion). The pKa of aniline is ~4.6, so the pKa of this protonated amine is expected to be in a similar range. The amide proton on

the pyrrolidinone ring is significantly less acidic ($pK_a > 17$). Knowledge of pK_a is vital for predicting ionization state in physiological pH, which impacts membrane permeability and receptor binding.

Analytical Characterization Protocols

A robust analytical workflow is essential to confirm the identity, purity, and stability of a compound. The following protocols represent a self-validating system for the comprehensive characterization of 4-(3-Aminophenyl)pyrrolidin-2-one HCl.

Structural Elucidation and Verification

The primary goal is to verify that the synthesized molecule corresponds to the expected structure. This is achieved through a combination of spectroscopic techniques.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Causality:** NMR provides the most definitive structural information by probing the chemical environment of each proton (^1H NMR) and carbon (^{13}C NMR) atom. The resulting spectra serve as a molecular fingerprint.
- **Protocol (^1H NMR):**
 - Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons (N-H).
 - Acquire the spectrum on a 400 MHz or higher spectrometer.
 - **Expected Signals:** Protons on the pyrrolidine ring will appear as complex multiplets in the aliphatic region (~2.0-3.8 ppm).^[7] The aromatic protons will appear as distinct signals in

the aromatic region (~6.5-7.5 ppm). The amide (N-H) and ammonium (N-H₃⁺) protons will appear as broad singlets that may be exchangeable with D₂O.

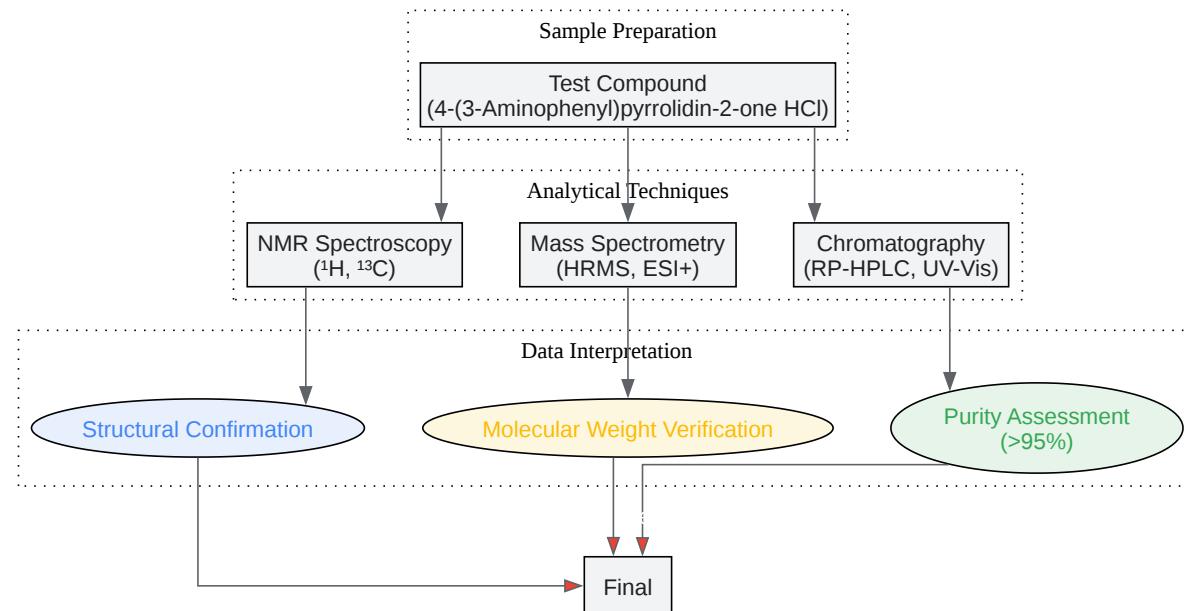
- Protocol (¹³C NMR):

- Use the same sample prepared for ¹H NMR.
- Acquire a proton-decoupled ¹³C spectrum.
- Expected Signals: The carbonyl carbon of the lactam will be the most downfield signal (~170-180 ppm).[7] Aromatic carbons will resonate between ~110-150 ppm. Aliphatic carbons of the pyrrolidinone ring will appear upfield (~20-60 ppm).[7]

B. Mass Spectrometry (MS)

- Causality: MS provides the exact molecular weight of the parent ion, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental composition. Fragmentation patterns (MS/MS) provide further structural confirmation.

- Protocol (LC-MS with ESI):


- Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.
- Infuse the solution into an Electrospray Ionization (ESI) source coupled to a mass spectrometer (e.g., TOF or Orbitrap for HRMS).
- Operate in positive ion mode.
- Expected Result: The primary ion observed will be the [M+H]⁺ of the free base (C₁₀H₁₂N₂O), corresponding to a monoisotopic mass of approximately 177.1022 Da. The HCl salt will dissociate in the ESI source.

Purity Determination

A. High-Performance Liquid Chromatography (HPLC)

- Causality: HPLC is the gold standard for assessing the purity of small molecules. It separates the target compound from any impurities based on differential partitioning between a stationary and a mobile phase.
- Protocol (Reverse-Phase HPLC):
 - Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
 - Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acid modifier is crucial for good peak shape of basic analytes like amines.
 - Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.
 - Gradient: A linear gradient from ~5% B to 95% B over 15-20 minutes.
 - Detection: UV-Vis detector set to a wavelength where the aromatic ring absorbs (e.g., 254 nm).
 - Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Figure 2: General Analytical Workflow for Compound Characterization

[Click to download full resolution via product page](#)

Caption: A validated workflow for identity and purity confirmation.

Stability and Storage Considerations

The long-term integrity of a research compound is paramount for reproducible results.

- Chemical Stability: 4-(3-Aminophenyl)pyrrolidin-2-one HCl is expected to exhibit good chemical stability. The protonation of the aromatic amine to form the hydrochloride salt protects this functional group from oxidative degradation, which can be a liability for free anilines. The lactam ring is generally stable but can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures. Studies on similar amine blends have shown that stability is influenced by factors like oxygen concentration and the presence of metal ions.[8]

- Recommended Storage: For optimal shelf-life, the compound should be stored in a tightly sealed container in a cool, dry, and dark environment. Storage at -20°C is recommended for long-term preservation, while storage at 2-8°C is suitable for short-term use.

Conclusion

4-(3-Aminophenyl)pyrrolidin-2-one HCl is a valuable chemical entity characterized by its hybrid structure of a pyrrolidinone ring and a functionalized aromatic system. Its formulation as a hydrochloride salt confers favorable properties for research applications, notably enhanced stability and aqueous solubility. The analytical protocols detailed herein—spanning NMR, MS, and HPLC—provide a robust framework for ensuring the structural identity and purity of the material, which is a non-negotiable prerequisite for its use in drug discovery and development. A thorough understanding of these physicochemical characteristics empowers researchers to utilize this compound effectively, from designing synthetic routes to developing screening assays and formulating preclinical candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. [enamine.net](https://www.enamine.net) [enamine.net]
- 3. 4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride | C10H13ClN2O | CID 56924321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(3-Aminophenyl)-2-pyrrolidinone hydrochloride | Sigma-Aldrich [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- 5. 2-Pyrrolidone | C4H7NO | CID 12025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 7. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 8. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [[pmc.ncbi.nlm.nih.gov](https://PMC.ncbi.nlm.nih.gov)]

- To cite this document: BenchChem. [Physicochemical characteristics of 4-(3-Aminophenyl)pyrrolidin-2-one HCl]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1398520#physicochemical-characteristics-of-4-3-aminophenyl-pyrrolidin-2-one-hcl>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com